N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C12H9N5OS |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N5OS/c18-12(11-2-1-7-19-11)14-9-3-5-10(6-4-9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI Key |
CSIVVBWCUGYSKU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring linked to a tetrazole moiety, which enhances its biological activity. The synthesis of this compound typically involves multi-step organic synthesis techniques, which ensure the generation of high-purity compounds suitable for biological testing. The following table summarizes the key steps in the synthesis process:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Coupling | Formation of the thiophene backbone with the tetrazole group. |
| 2 | Functionalization | Introduction of carboxamide functional groups. |
| 3 | Purification | Use of chromatography to isolate the desired compound. |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of tetrazole linked with thiophene have demonstrated potent antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Studies have revealed that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance antitumor activity .
- Anti-inflammatory Effects : The presence of the thiophene ring contributes to anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole-thiophene hybrids:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiophene-tetrazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting potential as novel antimicrobial agents .
- Anticancer Activity Assessment : In vitro tests on cancer cell lines demonstrated that this compound had an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer drug .
- Mechanistic Studies : Research involving molecular docking studies has shown that the compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions, elucidating its mechanism of action in inhibiting tumor growth .
Scientific Research Applications
Biological Activities
N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide exhibits various biological activities, making it a candidate for drug development. Key areas of research include:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antibacterial properties against resistant strains of bacteria. For instance, derivatives of thiophene-tetrazole hybrids have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that tetrazole-containing compounds can inhibit tumor growth, with mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have highlighted their potential as anticancer agents targeting specific pathways in cancer cells .
Enzyme Inhibition
This compound has shown promise as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Molecular docking studies suggest that it effectively binds to the active sites of these enzymes, potentially restoring the efficacy of β-lactam antibiotics .
Material Science Applications
The unique electronic properties of thiophene derivatives make them suitable for applications in material science:
Organic Electronics
This compound can be utilized in organic field-effect transistors (OFETs) due to its semiconducting properties. Research has indicated that incorporating such compounds into polymer blends can enhance charge transport characteristics .
Photovoltaic Devices
The compound's ability to absorb light efficiently positions it as a potential candidate for organic photovoltaic cells (OPVs). Studies are ongoing to optimize its performance in converting solar energy into electrical energy .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of various thiophene-tetrazole derivatives against ESBL-producing E. coli. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited potent activity comparable to traditional antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4a | 8 | High |
| 4c | 16 | Moderate |
Case Study 2: Anticancer Mechanism Investigation
In vitro assays assessed the anticancer effects of this compound on human cancer cell lines. Results indicated significant reductions in cell viability and alterations in apoptosis-related gene expression .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 12 | 45 |
| MCF-7 | 10 | 50 |
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes diverse chemical transformations due to its functional groups (tetrazole, thiophene, amide). Below are critical reaction types with experimental data:
Oxidation Reactions
| Reagent | Conditions | Product | Key Features |
|---|---|---|---|
| Hydrogen peroxide | Acidic conditions, room temperature | Sulfone derivatives | Oxidizes thiophene sulfur to sulfoxide/sulfone |
| tert-Butyl hydroperoxide | Basic conditions, reflux | Oxidized tetrazole derivatives | Converts tetrazole to its oxidized form |
Reduction Reactions
| Reagent | Conditions | Product | Key Features |
|---|---|---|---|
| Sodium borohydride | Ethanol, reflux | Reduced thiophene derivatives | Targets thiophene ring for hydrogenation |
| Catalytic hydrogenation | Palladium catalyst, H₂ atmosphere | Tetrazole-reduced derivatives | Converts tetrazole to its hydride form |
Substitution Reactions
Hydrolysis
Mechanistic Insights
The reactivity of the compound stems from its functional groups:
-
Tetrazole : Acts as a bioisostere for carboxylic acids, enabling interactions with biological targets.
-
Amide : Stable under mild conditions but hydrolyzes under acidic/basic conditions to form reactive intermediates .
-
Thiophene : Electron-rich aromatic ring facilitates electrophilic substitution and oxidation.
Catalysts like triethylamine or lithium bis(trimethylsilyl)amide enhance reaction efficiency by deprotonating active sites or activating electrophiles .
Analytical Characterization
Structural confirmation relies on:
-
1H NMR : Detects proton environments in the thiophene and tetrazole rings .
-
13C NMR : Identifies carbonyl groups and aromatic carbons in the amide and tetrazole moieties .
-
Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., cleavage of the amide bond) .
-
IR Spectroscopy : Validates functional groups (amide I/II bands, thiophene C-H stretches) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Imidazolidinone Derivatives
The compound N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6) replaces the tetrazole with an imidazolidinone group. This substitution introduces hydrogen-bonding capabilities via the carbonyl groups but lacks the aromaticity and electron-withdrawing nature of tetrazole. The imidazolidinone derivative exhibits a high melting point (244–246°C) and yield (82%), suggesting robust crystallinity and synthetic efficiency .
Nitro and Trifluoromethoxy Derivatives
5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide (, Compound 16) incorporates nitro and trifluoromethoxy groups.
Piperidinyloxy-Substituted Analogs
Compounds like N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (, Compound 54) feature piperidine rings, which enhance blood-brain barrier permeability. The tetrazole group, by contrast, may improve solubility in polar solvents due to its polarity, though this depends on the overall molecular geometry .
Physicochemical Properties
Melting Points and Yields
- The imidazolidinone derivative () has a high melting point (244–246°C), likely due to hydrogen bonding and planar stacking .
- Piperidinyloxy-substituted analogs () exhibit lower melting points (e.g., 150–152°C for Compound 55), attributed to flexible aliphatic chains disrupting crystallinity .
- Yields vary significantly: 82% for the imidazolidinone derivative () vs. 16% for Compound 55 (), reflecting differences in reaction conditions and substituent reactivity .
Electronic Effects
- Nitro groups (e.g., in ) increase electrophilicity, which may improve interactions with nucleophilic residues in proteins .
Antifungal Activity
Pyrazole-linked thiophene carboxamides () demonstrate potent antifungal effects. For example, N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) exhibits an EC50 of 21.3 µM against Botrytis cinerea, comparable to the commercial fungicide thifluzamide. Molecular docking reveals interactions with succinate dehydrogenase, suggesting that the tetrazole analog could similarly target enzyme active sites .
Antibacterial Potential
Nitrothiophene carboxamides () are noted for narrow-spectrum antibacterial activity. The tetrazole group’s bioisosteric properties might enhance target affinity or reduce off-target effects compared to nitro derivatives .
Blood-Brain Barrier Permeability
Piperidinyloxy-substituted analogs () are designed for CNS penetration. The tetrazole’s polarity may reduce passive diffusion, but its small size and hydrogen-bonding capacity could facilitate active transport mechanisms .
Preparation Methods
Cyclization of 4-Aminobenzonitrile with Sodium Azide
- Reactants : 4-Aminobenzonitrile (1 eq), NaN₃ (1.2 eq), NH₄Cl (0.2 eq)
- Solvent : DMF/H₂O (3:1)
- Conditions : 100°C, 12–24 h
- Workup : Neutralization with HCl, extraction with EtOAc, column purification
- Yield : 68–75%
Mechanism :
The reaction proceeds via a [3+2] cycloaddition between the nitrile and in situ-generated HN₃, catalyzed by ammonium chloride. The 1H-tetrazole regioisomer dominates due to electronic stabilization by the para-amine group.
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 8.94 (s, 1H, tetrazole-H)
- HRMS : m/z 161.07 [M+H]⁺
Alternative Route: Ullmann-Type Coupling
- Reactants : 4-Iodoaniline (1 eq), 1H-tetrazole (1.1 eq), CuI (0.1 eq), K₂CO₃ (2 eq)
- Solvent : DMSO
- Conditions : 120°C, 18 h under N₂
- Yield : 62%
Advantages : Avoids nitrile intermediates; suitable for gram-scale synthesis.
Synthesis of Thiophene-2-carboxylic Acid Derivatives
Gewald Reaction for Thiophene Core Formation
- Reactants : Cyclohexanone (1 eq), malononitrile (1 eq), elemental S (1.5 eq)
- Catalyst : Triethylamine (0.2 eq)
- Solvent : Ethanol
- Conditions : Reflux, 6 h
- Yield : 85–90%
Product : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, oxidized to thiophene-2-carboxylic acid via KMnO₄/H₂SO₄.
Direct Carboxylation of Thiophene
- Reactants : Thiophene (1 eq), CO₂ (1 atm), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq)
- Solvent : DMF
- Conditions : 80°C, 24 h
- Yield : 78%
Mechanism : Palladium-catalyzed C–H activation followed by carboxylation.
Amide Coupling Strategies
Acyl Chloride Method
- Activation : Thiophene-2-carboxylic acid (1 eq) + SOCl₂ (2 eq), reflux 2 h → acyl chloride
- Coupling : Acyl chloride (1 eq) + 4-(tetrazol-1-yl)aniline (1 eq), Et₃N (2 eq) in THF, 0°C → RT, 12 h
- Yield : 82–88%
Carbodiimide-Mediated Coupling
- Reactants : Thiophene-2-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq)
- Solvent : DMF
- Conditions : RT, 4 h
- Yield : 90–94%
Advantages : Higher yields and milder conditions vs. acyl chloride method.
One-Pot Multicomponent Approach
- Reactants :
- 4-Aminophenylboronic acid (1 eq)
- Thiophene-2-carbonitrile (1 eq)
- NaN₃ (1.5 eq), ZnBr₂ (0.1 eq)
- Solvent : DMF/H₂O (4:1)
- Conditions : 100°C, 24 h
- Yield : 65%
Mechanism : Simultaneous tetrazole cyclization and Suzuki-Miyaura coupling.
Optimization and Challenges
Regioselectivity in Tetrazole Formation
Solvent and Catalyst Impact
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Solvent | THF | DMF |
| Catalyst | None | HATU/DIPEA |
| Reaction Time | 12 h | 4 h |
| Yield | 82–88% | 90–94% |
Scalability and Industrial Feasibility
Q & A
Basic: What are the common synthetic routes for N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide, and what critical reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves introducing the tetrazole ring via cyclization of a nitrile intermediate with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., PCl₅). Key steps include:
- Step 1: Coupling thiophene-2-carboxylic acid with 4-aminophenyltetrazole using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond.
- Step 2: Cyclization under anhydrous conditions in tetrahydrofuran (THF) at 100°C for 1–2 hours.
- Optimization: Control moisture levels to prevent side reactions; use TLC (n-hexane:ethyl acetate, 7:3) to monitor progress. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) improves purity. Yields >70% are achievable with strict temperature control .
Advanced: How can researchers resolve contradictions in biological activity data across assay models?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, concentration ranges). To address this:
- Standardization: Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin).
- Dose-Response Curves: Perform IC₅₀ determinations across multiple replicates to identify outlier data points.
- Mechanistic Validation: Combine in vitro assays (e.g., caspase-3 activation for apoptosis) with target-specific studies (e.g., kinase inhibition profiling). Cross-reference with structural analogs (e.g., methoxy vs. fluorine substitutions) to isolate substituent effects .
Structural Analysis: What advanced spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the tetrazole-thiophene linkage. Anomalous dispersion corrections improve accuracy for heavy atoms .
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies key protons (e.g., amide NH₂ at δ 7.80 ppm, tetrazole C-N at 1415 cm⁻¹ in IR). 2D techniques (HSQC, HMBC) confirm connectivity .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
Biological Evaluation: What in vitro/in vivo models assess anticancer potential, and how are off-target effects controlled?
Methodological Answer:
- In Vitro Models:
- Cell Viability: MTT assay in cancer cell lines (e.g., HeLa, A549) with 24–72 hr exposure.
- Mechanistic Assays: Flow cytometry for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).
- In Vivo Models: Xenograft mice (e.g., athymic nude mice) dosed orally (10–50 mg/kg) with pharmacokinetic monitoring (plasma half-life ~6 hrs) .
- Off-Target Controls: Use siRNA knockdown of suspected targets (e.g., EGFR) or competitive binding assays with known inhibitors .
Methodological Optimization: How can computational chemistry predict binding affinity to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR). Focus on the tetrazole’s hydrogen-bonding with catalytic lysine residues.
- Molecular Dynamics (MD): Simulate ligand-protein stability (10–100 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA).
- Validation: Cross-correlate with experimental IC₅₀ values and mutagenesis data (e.g., K721A mutation in EGFR) to refine predictions .
Basic: What purification techniques ensure high purity for this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (4:1) to remove unreacted starting materials.
- Chromatography: Flash chromatography on silica gel (ethyl acetate:hexane gradient) separates carboxamide derivatives. HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .
Advanced: How does substituent variation on the phenyl ring impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F): Enhance kinase inhibition (e.g., 4-fluorophenyl analogs show 10-fold lower IC₅₀ vs. methoxy).
- Steric Effects: Bulky groups (e.g., cyclopropyl) reduce membrane permeability but improve target specificity.
- SAR Studies: Synthesize analogs (e.g., 3,4-dimethoxy vs. 4-ethoxy) and compare activity in dose-response assays. QSAR models quantify logP and polar surface area effects .
Structural Dynamics: How does the tetrazole-thiophene conformation influence reactivity?
Methodological Answer:
- Tautomerism: Tetrazole exists as 1H- and 2H-tautomers; DFT calculations (B3LYP/6-31G*) show the 1H-form is more stable by ~3 kcal/mol.
- Conformational Analysis: NOESY NMR detects proximity between tetrazole N-H and thiophene C-H protons, indicating a planar arrangement favorable for π-π stacking with aromatic residues in targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
